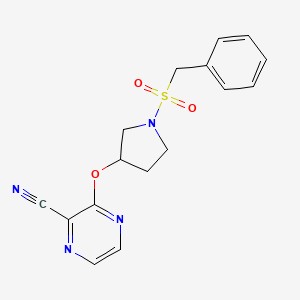
3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrazine-carbonitrile compounds involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. These processes often include condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of similar pyridine-carbonitriles has been reported through reactions involving ethyl cyanoacetate and ammonium acetate in one-step reactions, showcasing the complexity and efficiency of modern synthetic methodologies (Elewa et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazine-carbonitrile derivatives is characterized by nuclear magnetic resonance (NMR), X-ray crystallography, and other spectroscopic methods. These compounds often exhibit a planar geometry around the pyrazine ring, with substituents influencing the electronic distribution and overall molecular conformation. For related compounds, studies have detailed the crystal and molecular structure, providing insights into the steric and electronic effects of substituents on the pyrazine core (Jansone et al., 2007).
Chemical Reactions and Properties
Pyrazine-carbonitriles participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the functional groups present. These reactions are crucial for further derivatization and exploration of biological activities. For example, reactions of 4-oxo-4H-[1]benzopyran-3-carbonitriles with hydrazine and phenylhydrazine have been studied to form iminohydrazine intermediates, demonstrating the compound's reactivity towards forming more complex structures (Ghosh et al., 1979).
Physical Properties Analysis
The physical properties of pyrazine-carbonitrile derivatives, such as melting points, solubility in various solvents, and crystallinity, are influenced by the nature and position of substituents on the pyrazine ring. These properties are essential for determining the compound's suitability for further applications in medicinal chemistry and material science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of pyrazine-carbonitrile compounds, are governed by the electron-withdrawing or donating nature of substituents. These properties affect the compound’s interactions with biomolecules, catalytic activity, and potential as intermediates in organic synthesis. The study of substituted chromones in cycloadditions with azomethine ylides, producing benzopyrano[2,3-c]pyrrolidines, highlights the versatility and reactivity of similar structures in synthesizing biologically relevant molecules (Sosnovskikh et al., 2014).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The specific targets of this compound would depend on the other functional groups present and their spatial arrangement.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Many pyrrolidine-containing compounds are involved in modulating enzymatic activities, receptor signaling, and ion channel function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its physicochemical properties. Pyrrolidine-containing compounds generally have good bioavailability due to their ability to form hydrogen bonds with biological membranes .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules. For instance, the stability of the compound could be affected by metabolic enzymes in the body .
properties
IUPAC Name |
3-(1-benzylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c17-10-15-16(19-8-7-18-15)23-14-6-9-20(11-14)24(21,22)12-13-4-2-1-3-5-13/h1-5,7-8,14H,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYAGQCLZPECGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



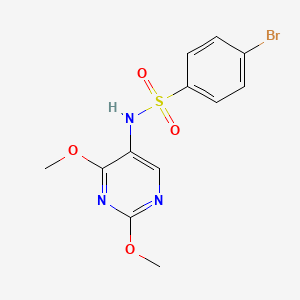

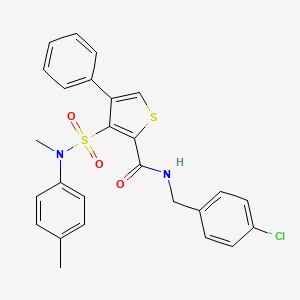

![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
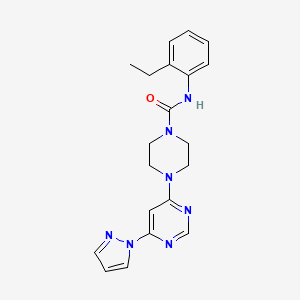
![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2494772.png)
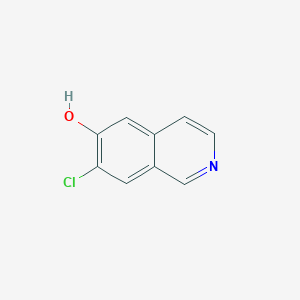
![8-(sec-butyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494774.png)

![1-((2-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494779.png)
![N-(3-ethylphenyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2494780.png)